3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride
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Overview
Description
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H8F3NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a trifluoromethyl group and a methoxy group on the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, azetidine oxides, and larger heterocyclic compounds .
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to improved pharmacokinetic properties and biological activity .
Comparison with Similar Compounds
3-Methoxyazetidine Hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylazetidine Hydrochloride: Lacks the methoxy group, affecting its reactivity and applications.
Azetidine Derivatives: Various azetidine derivatives with different substituents on the ring.
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCMSWFTFIUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126162-29-4 |
Source
|
Record name | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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